molecular formula C24H29N3O B13799138 Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)- CAS No. 63216-94-4

Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)-

Cat. No.: B13799138
CAS No.: 63216-94-4
M. Wt: 375.5 g/mol
InChI Key: LIRFEWBOZNDRIG-UHFFFAOYSA-N
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Description

Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)- is an azo-phenolic compound characterized by a naphthalene-derived amine group linked via an azo (-N=N-) bond to a phenol ring substituted with a bulky 1,1,3,3-tetramethylbutyl (tert-octyl) group. These compounds are typically synthesized via diazo coupling reactions and are employed in applications ranging from UV stabilization to antimicrobial agents .

Properties

CAS No.

63216-94-4

Molecular Formula

C24H29N3O

Molecular Weight

375.5 g/mol

IUPAC Name

2-[(2-aminonaphthalen-1-yl)diazenyl]-4-(2,4,4-trimethylpentan-2-yl)phenol

InChI

InChI=1S/C24H29N3O/c1-23(2,3)15-24(4,5)17-11-13-21(28)20(14-17)26-27-22-18-9-7-6-8-16(18)10-12-19(22)25/h6-14,28H,15,25H2,1-5H3

InChI Key

LIRFEWBOZNDRIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=C(C=CC3=CC=CC=C32)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Reaction Conditions and Parameters

Diazotization Step
  • The aromatic amine (2-amino-1-naphthalenyl) is treated with nitrosating agents such as sodium nitrite in acidic media (e.g., hydrochloric acid or nitrosylsulfuric acid).
  • The reaction is typically conducted at low temperatures (0–10 °C) to stabilize the diazonium salt and prevent side reactions.
  • Acid carriers such as acetic acid or sulfuric acid may be used to maintain the acidic environment necessary for efficient diazotization.
Azo Coupling Step
  • The diazonium salt solution is added dropwise to a cooled solution of 4-(1,1,3,3-tetramethylbutyl)phenol dissolved in a mixed solvent system like ethanol and water.
  • The pH is carefully adjusted to a weakly alkaline range (approximately 7.2 to 7.8) using sodium hydroxide to enhance the nucleophilicity of the phenol and promote coupling while minimizing phenol dealkylation.
  • The reaction mixture is maintained below 10 °C during addition and stirred for about 3 hours to ensure complete coupling.
  • The molar ratio of diazonium salt to phenol is typically close to 1:1, but can vary between 2:1 and 1:2 depending on specific reaction optimization.
Isolation and Purification
  • Upon completion, the azo compound precipitates and is isolated by suction filtration.
  • The crude product is washed with ethanol to remove impurities and dried.
  • Reported yields are high, with purity levels exceeding 98% and yields around 94% under optimized conditions.

Data Table Summarizing Key Preparation Parameters

Parameter Condition/Value Notes Source
Aromatic amine 2-amino-1-naphthalenyl derivative Starting material for diazotization
Diazotizing agent Sodium nitrite in acidic medium Acid carriers: HCl, acetic acid, nitrosylsulfuric acid
Temperature (diazotization) 0–10 °C Low temperature to stabilize diazonium salt
Phenol substrate 4-(1,1,3,3-tetramethylbutyl)phenol Coupling partner, dissolved in ethanol/water
pH during coupling 7.2–7.8 (weak alkaline) Adjusted with 15% NaOH solution
Solvent system Ethanol/water Ratio approx. 2:1 to 1:2
Reaction time (coupling) ~3 hours Ensures complete azo coupling
Molar ratio (diazonium:phenol) 1:1 (range 2:1 to 1:2) Optimized for yield and purity
Product yield ≥94% High yield under optimized conditions
Product purity ≥98% Confirmed by filtration and washing

Research Outcomes and Observations

  • The controlled pH during azo coupling is critical to maximize reactivity and minimize side reactions such as phenol dealkylation, which can reduce yield and purity.
  • The low temperature during diazotization stabilizes the diazonium salt intermediate, preventing decomposition and side reactions that could lower product quality.
  • Use of ethanol-water mixed solvents facilitates solubility of both reactants and controls the reaction environment, promoting efficient coupling.
  • The molar ratio of reactants is adjustable within a narrow range to optimize yield and purity, with a 1:1 ratio being typical but flexible depending on scale and conditions.
  • The product isolation by filtration and washing with ethanol yields a high-purity azo compound suitable for further applications, such as UV absorbers or dyes.

Chemical Reactions Analysis

Reduction of the Azo Group

The azo bond (-N=N-) is highly susceptible to reduction, yielding two aromatic amines.

Reaction Conditions Products Mechanism References
Catalytic hydrogenation (H₂, Raney Ni)2-Amino-1-naphthalenamine and 4-(1,1,3,3-tetramethylbutyl)phenolCleavage of the -N=N- bond to -NH₂ groups
Chemical reduction (Sn/HCl)Same as aboveElectrophilic reduction in acidic media

This reaction is critical for modifying the compound’s structure in organic synthesis and dye chemistry.

Acid-Base Reactions

The phenolic -OH group undergoes deprotonation in basic media, forming a phenolate ion.

Conditions Products Applications References
Aqueous NaOH (pH > 10)Sodium salt of the phenolEnhanced solubility for further reactions

The bulky 4-(1,1,3,3-tetramethylbutyl) group sterically hinders electrophilic substitution on the phenol ring .

Diazotization and Coupling Reactions

The 2-amino group on the naphthalene moiety can undergo diazotization, enabling coupling with electron-rich aromatics.

Reaction Conditions Products References
Diazotization (NaNO₂, HCl, 0–5°C)Diazonium salt intermediatePrecursor for azo dye synthesis
Coupling with β-naphtholAlkaline medium (pH 9–11)Polyphenyl azo derivatives

This reactivity underpins its utility in synthesizing high-performance dyes and UV absorbers .

Oxidation Reactions

The azo group and aromatic amine are oxidation-sensitive.

Oxidizing Agent Conditions Products References
Ozone (O₃)Aqueous/organic solvent mixNitroso and quinone derivatives
KMnO₄ (acidic)H₂SO₄, 60–80°CCarboxylic acids and CO₂

Oxidative degradation pathways are critical for environmental persistence studies .

Derivatization of the Amino Group

The 2-amino group on the naphthalene ring can be functionalized.

Reaction Conditions Products References
Acetylation (Ac₂O, pyridine)Reflux, 2–4 hoursN-acetylated derivative
Sulfonation (H₂SO₄, SO₃)80–100°CSulfonated azo compound

These modifications enhance thermal stability and solubility for industrial applications.

Key Research Findings

  • Environmental Reactivity : The compound’s azo group can degrade under UV light or microbial action, producing aromatic amines, which are regulated due to toxicity .

  • Catalytic Specificity : Hydrogenation with Raney nickel proceeds efficiently (>90% yield) without side reactions .

  • Synthetic Utility : Serves as a precursor for benzotriazole-based UV absorbers via reductive cyclization .

Scientific Research Applications

Applications in Dye Production

One of the primary applications of Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)- is in the production of azo dyes. Azo dyes are characterized by their vivid colors and are widely used in textiles and food industries. The compound's azo functional group (-N=N-) is crucial for the formation of these dyes.

Key Characteristics:

  • Color Stability : The compound exhibits excellent lightfastness and washfastness properties.
  • Versatility : It can be modified to produce a range of colors by altering substituents on the aromatic rings.

Biological Research Applications

In addition to its use in dye production, this compound has shown promise in biological research. Studies have indicated its potential as a biological marker due to its unique structural features.

Case Studies:

  • Antioxidant Activity : Research has demonstrated that derivatives of this compound exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
  • Cellular Studies : The compound has been utilized in cellular assays to study its effects on cell proliferation and apoptosis.

Therapeutic Potential

Emerging studies suggest that Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)- may have therapeutic applications due to its interaction with biological pathways.

Notable Findings:

  • Neuroprotective Effects : Preliminary research indicates that this compound may modulate neuroprotective pathways, potentially offering therapeutic avenues for neurodegenerative conditions.
  • Cancer Research : Its ability to inhibit specific enzymes involved in cancer progression is under investigation.

Summary Table of Applications

Application AreaDescriptionReferences
Dye ProductionUsed in azo dye synthesis with excellent color stability
Biological ResearchInvestigated for antioxidant activity and cellular effects
Therapeutic PotentialPotential neuroprotective and anticancer properties

Mechanism of Action

The mechanism of action of Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)- involves its interaction with molecular targets through its phenol and azo groups. The phenol group can form hydrogen bonds and participate in electrophilic reactions, while the azo linkage can undergo redox reactions. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

(a) UV Absorption Efficiency

Benzotriazole derivatives (e.g., Bisocotriazole) exhibit superior UV absorption in the 280–400 nm range due to their extended conjugation and electron-withdrawing benzotriazole moieties . In contrast, azo-phenols like CAS 51656-57-6 primarily absorb in the visible spectrum (400–500 nm), limiting their utility in UV stabilization .

(b) Antimicrobial Activity

Phenolic compounds with tert-octyl substituents, such as 2-(1,1-dimethylethyl)-4-(tert-octyl)phenol (), demonstrate activity against Gram-positive bacteria (e.g., Bacillus subtilis) due to membrane disruption via hydrophobic interactions . Azo derivatives may exhibit similar effects, but nitro groups (e.g., in CAS 51656-57-6) could reduce biocompatibility compared to amino groups .

(c) Regulatory Status

Benzotriazole-based UV absorbers (e.g., CAS 3147-75-9) are listed on the EU’s SVHC (Substances of Very High Concern) due to persistence and bioaccumulation risks . The target compound’s amino group may reduce toxicity, but rigorous ecotoxicological assessments are needed.

Q & A

Q. What are the optimal synthetic routes for Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)-?

Methodological Answer: The compound can be synthesized via diazo coupling reactions between 2-amino-1-naphthol derivatives and appropriately substituted phenolic precursors. Key steps include:

  • Diazotization: Use sodium nitrite in acidic media (e.g., HCl) to generate the diazonium salt from the amino-naphthol precursor.
  • Coupling: React the diazonium salt with 4-(1,1,3,3-tetramethylbutyl)phenol under controlled pH (8–10) and low temperatures (0–5°C) to minimize side reactions .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity. Monitor yield and purity via HPLC and elemental analysis .

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

  • UV-Vis Spectroscopy: Confirm the azo (-N=N-) chromophore via absorption bands in the 400–500 nm range, typical for n→π* transitions .
  • NMR: Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions. The tetramethylbutyl group shows distinct singlet peaks for methyl protons (δ 1.2–1.4 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion peak (expected m/z ~380.44) and fragmentation patterns .

Q. What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

  • Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Store at 2–8°C in amber glass to prevent thermal degradation .
  • Light Sensitivity: As a UV absorber derivative, it may exhibit photostability. Test under accelerated UV exposure (e.g., 365 nm, 48 hours) and monitor via UV-Vis for spectral shifts .
  • Chemical Reactivity: Avoid strong oxidizers and reducing agents, as the azo group is redox-active. Conduct stability tests in buffers (pH 4–10) to identify hydrolysis risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound?

Methodological Answer: Existing safety data (e.g., acute toxicity: H302, H315 ) conflict with gaps in chronic toxicity and ecotoxicity . To address this:

  • In Silico Modeling: Use QSAR tools like TEST (EPA) or OECD Toolbox to predict chronic toxicity endpoints (e.g., LC50, NOAEL) .
  • In Vitro Assays: Perform Ames tests (bacterial reverse mutation) and micronucleus assays (mammalian cells) to assess genotoxicity .
  • In Vivo Studies: Design subchronic rodent studies (OECD 407) with doses reflecting occupational exposure limits (if available) .

Q. How to design experiments to evaluate environmental persistence when data is lacking?

Methodological Answer:

  • Biodegradation: Use OECD 301B (CO2 evolution test) to measure mineralization in activated sludge. Monitor via TOC analysis .
  • Soil Mobility: Conduct batch sorption experiments (OECD 106) with varying soil types (e.g., loam, clay) to determine KdK_d (sorption coefficient) .
  • Bioaccumulation: Use the OECD 305 dietary accumulation test in fish (e.g., Danio rerio) to estimate BCF (bioconcentration factor) .

Q. What regulatory implications arise from its SVHC status, and how should research protocols adapt?

Methodological Answer:

  • Risk Mitigation: Follow REACH Annex XIV guidelines for SVHCs (e.g., exposure controls: fume hoods, PPE ).
  • Documentation: Maintain detailed records of synthesis quantities, waste disposal (via licensed contractors ), and exposure monitoring .
  • Alternatives Assessment: Explore structurally similar UV absorbers (e.g., benzotriazole derivatives) not listed on the SVHC candidate list .

Q. How does photodegradation impact its application in polymer stabilization?

Methodological Answer:

  • Accelerated Aging: Expose polymer films containing the compound to UV-B radiation (313 nm) and track changes via FTIR (e.g., carbonyl index) and tensile testing .
  • Degradation Products: Use LC-MS/MS to identify photoproducts (e.g., nitroso derivatives or phenolic fragments) and assess their toxicity .
  • Mechanistic Studies: Employ computational chemistry (TD-DFT) to model excited-state behavior and bond cleavage pathways .

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